

Application Notes and Protocols: Synthesis of 3,5-Dimethylcyclohexanone from 3,5-Dimethylphenol

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Compound of Interest

Compound Name: **3,5-Dimethylcyclohexanone**

Cat. No.: **B1585822**

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Abstract

This document provides a detailed protocol for the synthesis of **3,5-dimethylcyclohexanone** via the catalytic hydrogenation of 3,5-dimethylphenol. This transformation is a key step in the production of various chemical intermediates relevant to the pharmaceutical and specialty chemical industries. The protocol is based on established methodologies for the hydrogenation of phenolic compounds. Included are reaction parameters, a detailed experimental workflow, and data presentation to guide researchers in successfully carrying out this synthesis.

Introduction

The reduction of phenols to the corresponding cyclohexanones is a fundamental transformation in organic synthesis. **3,5-Dimethylcyclohexanone** is a valuable building block, and its synthesis from the readily available 3,5-dimethylphenol is of significant interest. The most common and effective method for this conversion is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the aromatic ring. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the ketone over the corresponding alcohol. This protocol outlines a representative procedure using a palladium-on-carbon (Pd/C) catalyst, a widely used and efficient catalyst for such transformations.

Data Presentation

Table 1: Physical and Chemical Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)	Appearance
3,5-Dimethylphenol	C ₈ H ₁₀ O	122.16	220-221	64	Colorless to off-white crystalline solid
3,5-Dimethylcyclohexanone	C ₈ H ₁₄ O	126.20	182.5	-	Colorless to light yellow liquid

Table 2: Representative Reaction Parameters for Catalytic Hydrogenation

Parameter	Value
Substrate	3,5-Dimethylphenol
Catalyst	5% Palladium on Carbon (Pd/C)
Catalyst Loading	5-10 mol%
Solvent	Ethanol or Methanol
Hydrogen Pressure	5-10 bar
Temperature	80-100 °C
Reaction Time	4-8 hours
Expected Yield	85-95%

Experimental Protocol

Materials:

- 3,5-Dimethylphenol

- 5% Palladium on Carbon (Pd/C)
- Ethanol (or Methanol), anhydrous
- Hydrogen gas (high purity)
- Nitrogen gas (inert)
- Diatomaceous earth (e.g., Celite®)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
- Round-bottom flask
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reactor Setup:

- Ensure the hydrogenation reactor is clean and dry.
- To a glass liner, add 3,5-dimethylphenol (e.g., 10.0 g, 81.8 mmol) and the 5% Pd/C catalyst (e.g., 0.82 g, representing ~10 mol% Pd).
- Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material and suspend the catalyst.
- Place the glass liner inside the hydrogenation reactor and securely seal the vessel.
- Inerting the Atmosphere:
 - Purge the reactor with nitrogen gas three times to remove any residual air.
 - After the final nitrogen purge, carefully evacuate the reactor.
- Hydrogenation:
 - Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
 - Begin stirring and heat the reactor to the target temperature (e.g., 85 °C).
 - Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
- Work-up:
 - Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
 - Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.
 - Open the reactor and remove the reaction mixture.
 - Filter the reaction mixture through a pad of diatomaceous earth (Celite®) using a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

- Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - Dissolve the crude residue in ethyl acetate (e.g., 100 mL).
 - Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **3,5-dimethylcyclohexanone**.
 - For higher purity, the product can be purified by vacuum distillation.

Visualizations



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